molecular formula C24H24N6O2 B607483 FM-381 CAS No. 2226521-65-7

FM-381

Cat. No.: B607483
CAS No.: 2226521-65-7
M. Wt: 428.496
InChI Key: GJMZWYLOARVASY-NTCAYCPXSA-N
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Chemical Reactions Analysis

FM-381 undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

    Reduction: Reduction reactions can also modify this compound, potentially affecting its inhibitory properties.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Chemical Profile

  • Chemical Name : FM-381
  • CAS Number : 2226521-65-7
  • Target : JAK3
  • Mechanism of Action : Covalent reversible inhibition at the Cys909 site
  • IC50 Values :
    • JAK3: 127 pM
    • JAK1: 52 nM
    • JAK2: 346 nM
    • TYK2: 459 nM

Autoimmune Diseases

This compound has been studied for its potential use in treating autoimmune conditions such as rheumatoid arthritis and psoriasis. By inhibiting JAK3, this compound can modulate immune responses, reducing inflammation and tissue damage.

Case Study: Rheumatoid Arthritis

A study demonstrated that this compound effectively reduced IL-2 stimulated STAT5 phosphorylation in human CD4+ T cells at concentrations as low as 100 nM. This suggests that this compound can effectively modulate T cell activity, which is critical in autoimmune diseases characterized by T cell overactivity .

Cancer Therapy

This compound's ability to inhibit JAK3 also positions it as a candidate for cancer therapies, particularly in hematological malignancies where JAK signaling is often dysregulated.

Case Study: Hematological Malignancies

Research indicates that this compound exhibits significant efficacy in inhibiting the growth of certain cancer cell lines by blocking JAK3-mediated signaling pathways. The compound's selectivity minimizes side effects typically associated with broader-spectrum kinase inhibitors .

Off-Target Selectivity Assessments

This compound has been extensively evaluated for off-target effects across a panel of 410 protein kinases. The results indicate:

  • No significant activity detected at 100 nM.
  • Weak activity observed at 500 nM against some kinases, confirming its selectivity profile .

Data Table: Potency and Selectivity of this compound

Target KinaseIC50 (nM)Selectivity Ratio
JAK30.127-
JAK152410-fold
JAK23462700-fold
TYK24593600-fold
BTK>5000-

Mechanism of Action

FM-381 exerts its effects by targeting the unique Cys909 at the gatekeeper position +7 in JAK3. This interaction results in the inhibition of JAK3 activity, which in turn affects the JAK-STAT signaling pathway. The JAK-STAT pathway is crucial for the transmission of signals from cytokine receptors to the nucleus, where they regulate gene expression. By inhibiting JAK3, this compound disrupts this signaling pathway, leading to changes in immune cell function and development .

Biological Activity

FM-381 is a selective covalent reversible inhibitor of Janus kinase 3 (JAK3), which has garnered considerable attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, and relevant research findings.

This compound specifically targets the unique cysteine residue (Cys909) in the JAK3 protein, exhibiting an IC50 value of 127 pM, indicating its high potency against this kinase . JAK3 plays a critical role in the signaling pathways of various cytokines and growth factors, making it a significant target for interventions in diseases characterized by dysregulated immune responses.

Structure and Binding

The binding affinity of this compound to JAK3 was assessed using molecular docking techniques. The compound was docked into the active site of JAK3, revealing favorable interactions that stabilize the inhibitor within the binding pocket. The use of high-throughput virtual screening and molecular dynamics simulations has provided insights into the conformational dynamics of the this compound-JAK3 complex .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits JAK3 activity, leading to decreased phosphorylation of downstream signaling molecules, which is crucial for cellular responses to cytokines. For example, when primary rat nucleus pulposus (NP) cells were treated with this compound, a significant reduction in cell viability was observed under oxidative stress conditions induced by tert-butyl hydroperoxide (TBHP) .

Table 1: Effects of this compound on Cell Viability

Treatment Concentration (μM)Cell Viability (%)
0100
5085
10060
20030

This table summarizes the impact of varying concentrations of this compound on cell viability, indicating a dose-dependent response.

Case Studies

Research has highlighted several case studies focusing on diseases where JAK3 inhibition could be beneficial:

  • Autoimmune Diseases : In models of rheumatoid arthritis, this compound administration resulted in reduced inflammation and joint destruction, supporting its potential as a therapeutic agent .
  • Cancer Therapy : Preclinical studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by modulating immune responses and reducing tumor-associated inflammation .

Safety and Toxicology

The safety profile of this compound has been evaluated through various assays assessing cytotoxicity and off-target effects. Preliminary findings suggest that while this compound is highly effective against JAK3, it exhibits minimal toxicity towards other kinases at therapeutic concentrations .

Future Directions

Ongoing research aims to further elucidate the pharmacokinetics and long-term effects of this compound in clinical settings. Additionally, there is interest in exploring combination therapies that leverage this compound's mechanism to enhance treatment outcomes for patients with complex diseases involving multiple signaling pathways.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of FM-381's selective inhibition of JAK3?

this compound covalently and reversibly binds to the Cys909 residue in JAK3's ATP-binding pocket, forming hydrogen bonds with Arg953, Asp912, and Cys909, as well as π-related interactions with adjacent residues . This interaction induces conformational changes in the kinase domain, blocking ATP binding and subsequent STAT5 phosphorylation. Its selectivity over JAK1 (410-fold), JAK2 (2700-fold), and TYK2 (3600-fold) arises from structural differences in the gatekeeper region and the unique accessibility of Cys909 in JAK3 .

Q. How should this compound be experimentally applied to study JAK3-dependent signaling pathways?

In cellular assays, this compound is typically used at 100 nM to inhibit IL-2-stimulated STAT5 phosphorylation in human CD4+ T cells, validated via BRET (Bioluminescence Resonance Energy Transfer) assays (EC50 = 100 nM) . For specificity controls, researchers should parallel test JAK3-independent pathways (e.g., IL-6-induced STAT3 signaling) and use FM-479, a structural analog lacking JAK3 inhibitory activity, as a negative control .

Q. What analytical techniques confirm this compound's binding mode and selectivity?

X-ray crystallography (PDB ID: 6GLB) and molecular docking (LibDock/CDOCKER) reveal this compound's binding pose and interaction energy (-51 to -54 kcal/mol) . Selectivity is validated via kinome-wide profiling (e.g., Invitrogen’s SelectScreen), showing minimal inhibition (>50% residual activity) of 409 non-JAK3 kinases at 500 nM .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in this compound's binding affinity between in vitro and cellular assays?

Discrepancies arise from cellular permeability, off-target effects, or assay conditions. Molecular dynamics (MD) simulations (e.g., CHARMm force field) over 100 ns trajectories assess stability of this compound-JAK3 complexes, while metadynamics quantify free-energy barriers for binding . Complement with cellular thermal shift assays (CETSA) to measure target engagement in live cells .

Q. What methodological strategies improve the accuracy of this compound-JAK3 docking models?

Optimize docking parameters by:

  • Active site definition : Use the this compound-bound JAK3 crystal structure (6GLB) to define binding site coordinates .
  • Flexible residues : Allow side-chain flexibility for key residues (Cys909, Arg953) during CDOCKER simulations.
  • Validation : Calculate RMSD (<2 Å) between docked and crystallographic poses of re-docked this compound .
  • Water molecule inclusion : Retain structural water molecules mediating hydrogen bonds (e.g., near Asp912) .

Q. What pharmacological limitations of this compound must be addressed in preclinical studies?

this compound exhibits poor aqueous solubility, high plasma protein binding, and predicted hepatotoxicity in ADME/toxicity screens (e.g., QikProp, ProTox-II) . Mitigate these via:

  • Structural optimization : Modify the pyridone ring (R-group) to enhance solubility while retaining Cys909 binding.
  • Formulation : Use cyclodextrin-based carriers or PEGylation to improve bioavailability .

Q. How do researchers reconcile conflicting data on this compound's off-target kinase inhibition?

While this compound shows >50% residual activity for 11 kinases at 500 nM , discrepancies may arise from assay conditions (e.g., ATP concentration). Validate off-target hits via:

  • Covalent docking : Screen against kinases with reactive cysteines (e.g., EGFR, BTK).
  • Cellular kinobeads : Quantify kinase engagement in lysates using mass spectrometry .

Q. Key Research Gaps and Recommendations

  • Structural optimization : Prioritize derivatives with improved pharmacokinetics while retaining JAK3 specificity.
  • In vivo validation : Conduct murine models of autoimmune diseases to assess efficacy and toxicity.
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map JAK3-dependent signaling nodes inhibited by this compound .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3-cyclohexyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl)furan-2-yl]-N,N-dimethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-29(2)24(31)15(13-25)12-17-8-9-20(32-17)23-28-19-14-27-22-18(10-11-26-22)21(19)30(23)16-6-4-3-5-7-16/h8-12,14,16H,3-7H2,1-2H3,(H,26,27)/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMZWYLOARVASY-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C/C1=CC=C(O1)C2=NC3=CN=C4C(=C3N2C5CCCCC5)C=CN4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.